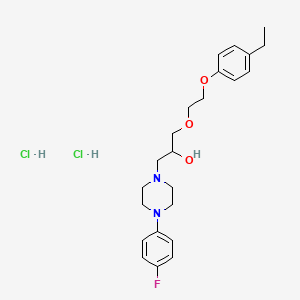
1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H33Cl2FN2O3 and its molecular weight is 475.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, often referred to as a substituted piperazine derivative, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its antimicrobial properties, receptor interactions, and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H30FNO4·2HCl
- CAS Number : 84057-96-5
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effectiveness of compounds with similar structures. For instance, derivatives of 2-(4-ethylphenoxymethyl)benzoylthiourea have shown significant antibacterial and antifungal activities. The presence of fluorine atoms in these compounds enhances their interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
| Compound | Antimicrobial Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Disruption of microbial membranes |
| 2-(4-Ethylphenoxymethyl)benzoylthioureas | Significant | Inhibition of cell wall synthesis |
Receptor Interactions
The compound exhibits binding affinity for various neurotransmitter receptors, particularly those involved in psychiatric disorders. Its structural similarity to known piperazine derivatives suggests that it may act as a serotonin receptor modulator. This could potentially lead to applications in treating anxiety and depression .
Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of this compound. The results indicated that these compounds exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications at the piperazine ring could enhance efficacy .
Study 2: Neuropharmacological Effects
Another study investigated the neuropharmacological properties of similar piperazine derivatives. It was found that these compounds could significantly alter serotonin levels in animal models, suggesting potential use in treating mood disorders. The study emphasized the importance of further research into the specific receptor interactions to better understand the therapeutic potential .
Propriétés
IUPAC Name |
1-[2-(4-ethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O3.2ClH/c1-2-19-3-9-23(10-4-19)29-16-15-28-18-22(27)17-25-11-13-26(14-12-25)21-7-5-20(24)6-8-21;;/h3-10,22,27H,2,11-18H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZNQOCMMJEEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














